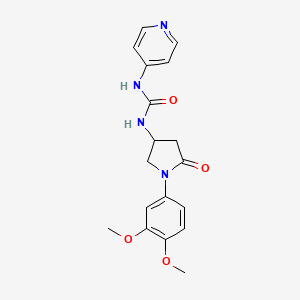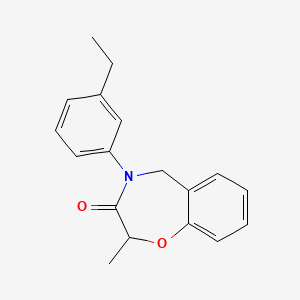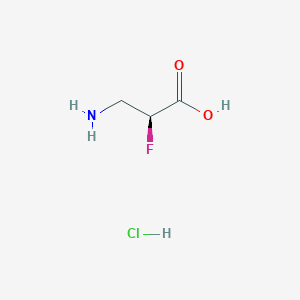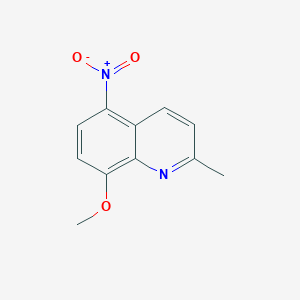
8-Methoxy-2-methyl-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C11H10N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-methyl-5-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It has a methoxy group (-OCH3) attached to the 8th carbon, a methyl group (-CH3) attached to the 2nd carbon, and a nitro group (-NO2) attached to the 5th carbon .Physical And Chemical Properties Analysis
8-Methoxy-2-methyl-5-nitroquinoline is a solid substance . It has a molecular weight of 218.21 g/mol . The compound is stored at refrigerator temperatures and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 8-Methoxy-2-methyl-5-nitroquinoline has been involved in various synthesis studies. One notable example is its role in the synthesis of quinoline proton sponges, as reported by Dyablo et al. (2015) in their study titled "Synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine – a new representative of quinoline proton sponges". They describe the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, containing methoxy groups at positions 6 and 8. This process led to the production of aminodehalogenation products and nucleophilic substitution of the methoxy groups. Their research highlights the chemical properties and potential applications of such quinoline derivatives in various chemical reactions and synthesis processes (Dyablo et al., 2015).
Applications in Antimalarial Research
Another significant application of 8-Methoxy-2-methyl-5-nitroquinoline derivatives is in antimalarial research. For instance, Zhong et al. (1990) conducted a study on the synthesis of 2-methyl-5-substituted phenoxy-primaquine and its antimalarial activity. They synthesized various 2-methyl-5-substituted phenoxy-6-methoxy-8-(1-methyl-4-aminobutylamino)-quinolines and compared their antimalarial activities with those of primaquine. This research underscores the potential of 8-Methoxy-2-methyl-5-nitroquinoline derivatives in developing new antimalarial agents (Zhong et al., 1990).
Fluorimetric Detection and Tautomeric Equilibria
Studies have also explored the use of 8-Methoxy-2-methyl-5-nitroquinoline derivatives in fluorimetric detection and understanding tautomeric equilibria. Zavala et al. (1985) examined the 1-methylquinolinium cations derived from 8-aminoquinoline and 8-amino-6-methoxyquinoline. Their research revealed insights into the protonation of these compounds and the occurrence of tautomerism, which is critical in understanding their chemical behavior and potential applications in analytical chemistry (Zavala et al., 1985).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-2-methyl-5-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYICLJOTYWVFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-methyl-5-nitroquinoline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

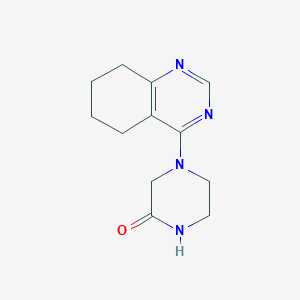
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
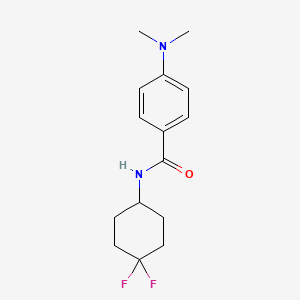
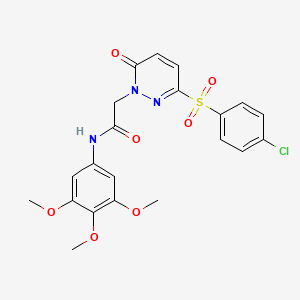
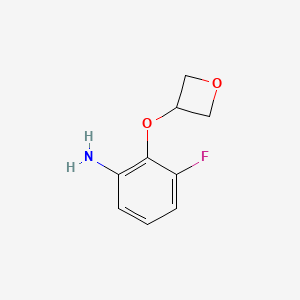
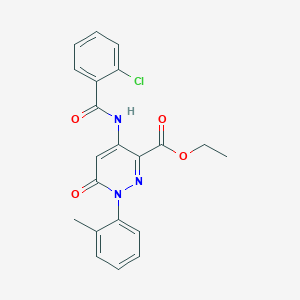
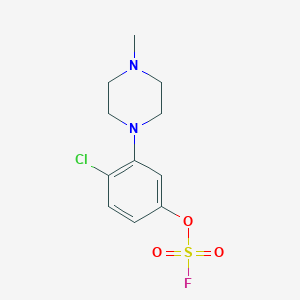
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
